

Ashimycin B Target Engagement Assay: Application Notes and Protocols

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Compound of Interest

Compound Name: *Ashimycin B*

Cat. No.: *B15563086*

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Introduction

Ashimycin B, an analog of streptomycin, belongs to the aminoglycoside class of antibiotics. These natural products are known to exert their antibacterial effects by interfering with protein synthesis. The primary molecular target of aminoglycosides is the bacterial ribosome, specifically the 30S ribosomal subunit. By binding to the A-site of the 16S rRNA within this subunit, they induce codon misreading and inhibit the translocation of peptidyl-tRNA, ultimately leading to bacterial cell death.^[1]

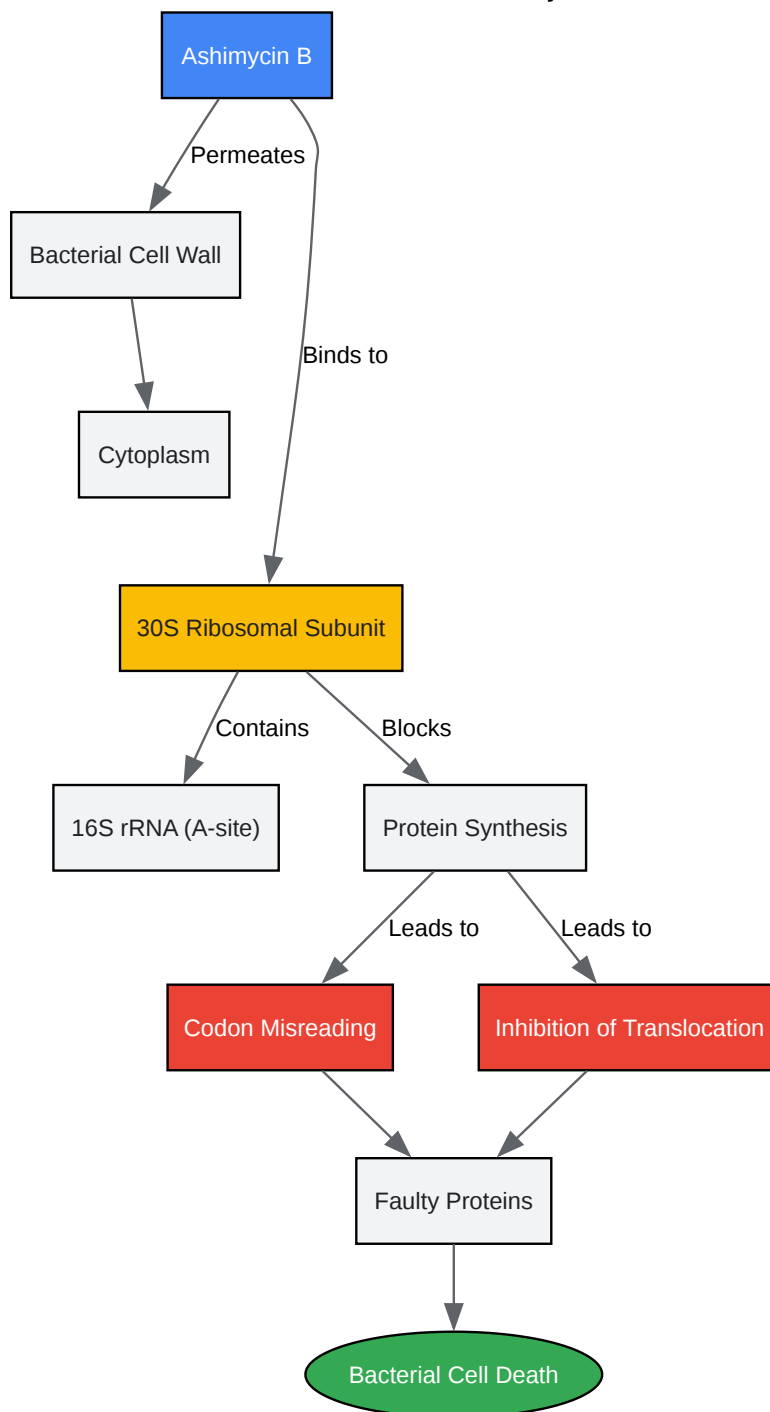
Validating the engagement of a drug candidate with its intended molecular target is a critical step in drug discovery and development. Target engagement assays provide crucial evidence that a compound reaches and interacts with its target in a relevant biological context, which is essential for establishing a clear mechanism of action and for optimizing lead compounds.

These application notes provide detailed protocols for two distinct assays to confirm and quantify the engagement of **Ashimycin B** with its putative ribosomal target: a biophysical in vitro assay using Surface Plasmon Resonance (SPR) and a cell-based assay, the Cellular Thermal Shift Assay (CETSA).

Signaling Pathway and Mechanism of Action

Ashimycin B, like other aminoglycosides, disrupts bacterial protein synthesis. The binding of the compound to the 16S rRNA component of the 30S ribosomal subunit interferes with the fidelity of translation, leading to the incorporation of incorrect amino acids and the production of non-functional or toxic proteins. This disruption of protein synthesis is a key contributor to the bactericidal activity of this class of antibiotics.

Mechanism of Action of Ashimycin B

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Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for **Ashimycin B** in comparison to its parent compound, streptomycin. These values are based on typical ranges observed for aminoglycoside antibiotics.

Table 1: In Vitro Binding Affinity (Surface Plasmon Resonance)

Compound	Target	KD (nM)
Ashimycin B	Bacterial 16S rRNA A-site	150
Streptomycin	Bacterial 16S rRNA A-site	200
Ashimycin B	Eukaryotic 18S rRNA	>10,000
Streptomycin	Eukaryotic 18S rRNA	>10,000

Table 2: Cellular Target Engagement & Functional Inhibition

Compound	Cellular Thermal Shift (ΔT_m in $^{\circ}\text{C}$)	Protein Synthesis IC ₅₀ (μM)
Ashimycin B	+3.5	1.2
Streptomycin	+3.0	1.8

Experimental Protocols

Protocol 1: In Vitro Target Engagement using Surface Plasmon Resonance (SPR)

This protocol describes the use of SPR to measure the direct binding of **Ashimycin B** to its putative RNA target.^{[2][3][4][5]}

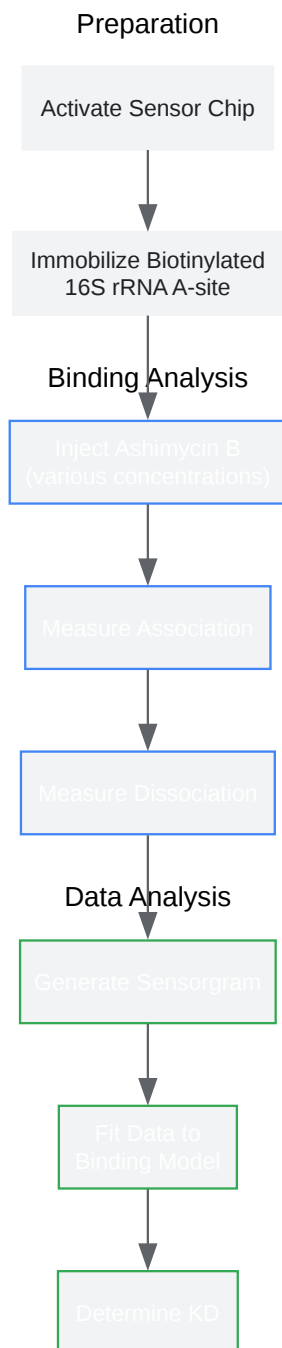
Objective: To determine the binding affinity (KD) of **Ashimycin B** to a synthetic RNA oligonucleotide representing the bacterial 16S rRNA A-site.

Materials:

- SPR instrument (e.g., Biacore)
- Streptavidin-coated sensor chip
- Biotinylated synthetic 16S rRNA A-site oligonucleotide
- **Ashimycin B**
- Streptomycin (as a control)
- SPR running buffer (e.g., HBS-EP+)
- Regeneration solution (e.g., 1 M NaCl)

Workflow Diagram:

Surface Plasmon Resonance (SPR) Workflow

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SPR Experimental Workflow

Procedure:

- Chip Preparation:
 - Equilibrate the streptavidin-coated sensor chip with SPR running buffer.
 - Immobilize the biotinylated 16S rRNA A-site oligonucleotide onto the sensor surface according to the manufacturer's instructions. Aim for a response unit (RU) level that will provide an adequate signal without mass transport limitations.
 - A reference flow cell should be prepared without the RNA to allow for background subtraction.
- Binding Analysis:
 - Prepare a series of dilutions of **Ashimycin B** in SPR running buffer (e.g., ranging from 10 nM to 10 μ M).
 - Inject the **Ashimycin B** solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.
 - Include a zero-concentration (buffer only) injection for double referencing.
 - Perform injections in triplicate for each concentration.
- Regeneration:
 - If necessary, inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.
- Data Analysis:
 - Subtract the reference flow cell data from the active flow cell data.
 - Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (KD).

Protocol 2: Cellular Target Engagement using Cellular Thermal Shift Assay (CETSA)

This protocol outlines the use of CETSA to confirm the binding of **Ashimycin B** to its target within intact bacterial cells.^{[6][7][8][9][10]} The principle of CETSA is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.

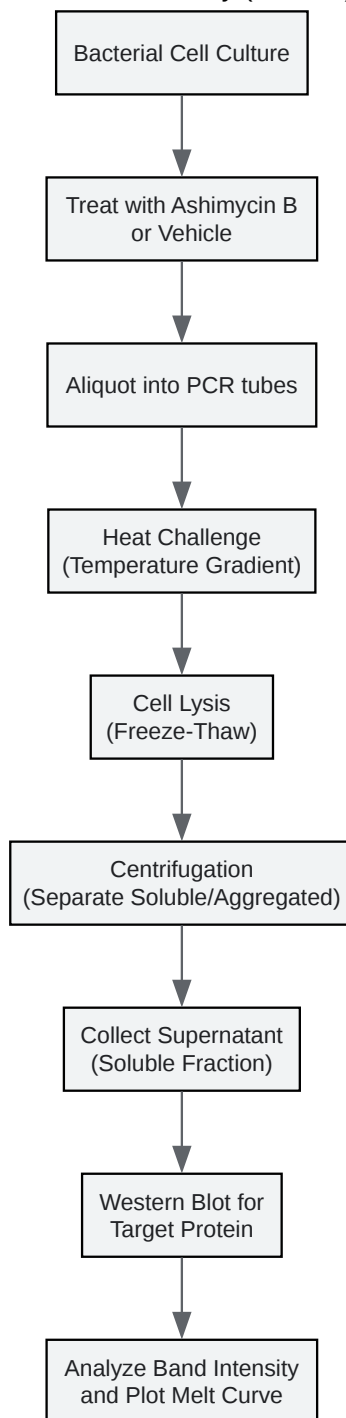
Objective: To demonstrate that **Ashimycin B** binds to and stabilizes its target protein(s) in a cellular environment by observing a shift in their thermal stability.

Materials:

- Bacterial culture (e.g., E. coli)
- **Ashimycin B**
- Vehicle control (e.g., sterile water or DMSO)
- Lysis buffer with protease inhibitors
- PCR tubes and thermal cycler
- Centrifuge
- SDS-PAGE and Western blot reagents
- Antibody against a ribosomal protein (e.g., S12) as a surrogate marker for the 30S subunit.

Workflow Diagram:

Cellular Thermal Shift Assay (CETSA) Workflow

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CETSA Experimental Workflow

Procedure:

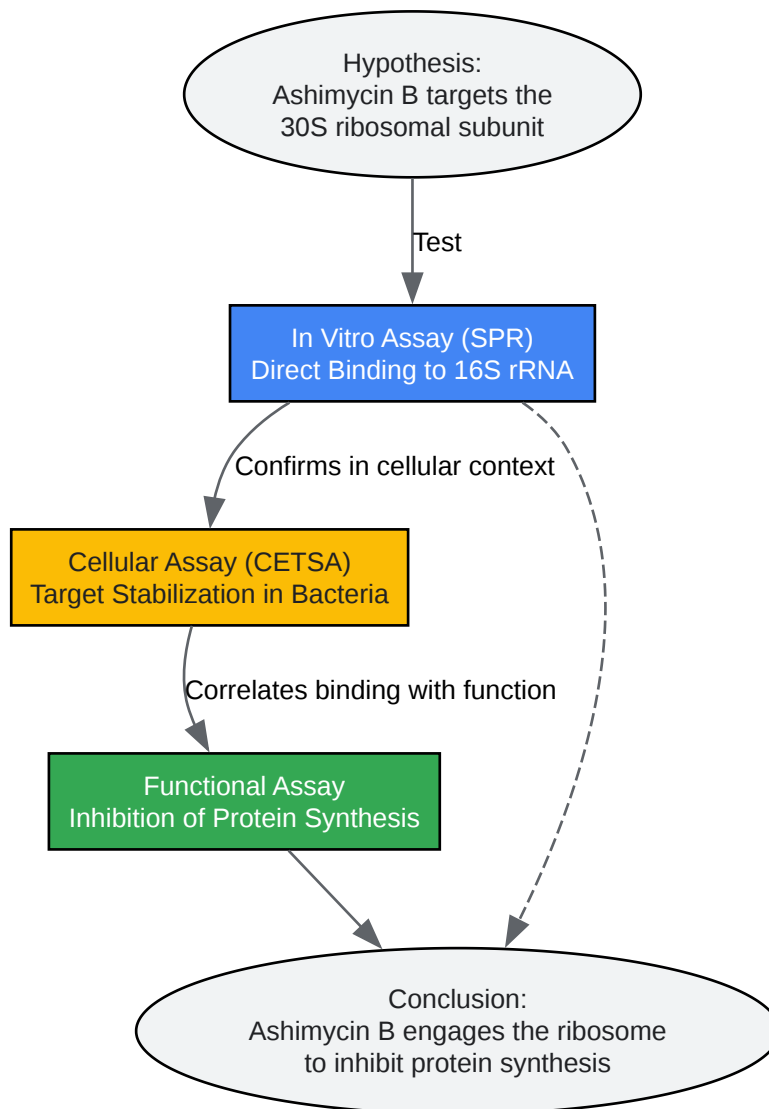
- Cell Treatment:
 - Grow a bacterial culture to mid-log phase.
 - Divide the culture into two flasks: one treated with a saturating concentration of **Ashimycin B** and the other with a vehicle control.
 - Incubate for a sufficient time to allow for drug uptake (e.g., 1 hour).
- Heat Challenge:
 - Aliquot the treated and control cell suspensions into separate sets of PCR tubes.
 - Use a thermal cycler to heat the tubes at a range of temperatures (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes. Include an unheated control at room temperature.
- Cell Lysis and Fractionation:
 - Lyse the cells by repeated freeze-thaw cycles or another appropriate method like sonication.
 - Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Protein Analysis:
 - Carefully collect the supernatant containing the soluble protein fraction.
 - Normalize the total protein concentration for all samples.
 - Analyze the samples by SDS-PAGE and Western blotting using an antibody against a specific ribosomal protein of the 30S subunit.
- Data Analysis:
 - Quantify the band intensities from the Western blot.

- For each treatment condition, plot the percentage of soluble protein remaining as a function of temperature.
- Fit the data to a sigmoidal curve to determine the melting temperature (T_m). A shift in the T_m between the vehicle- and **Ashimycin B**-treated samples indicates target engagement.

Logical Relationship Diagram

The overall process of target engagement validation involves a logical progression from in vitro biochemical assays to cell-based assays, ultimately correlating target binding with cellular function.

Logical Flow of Target Engagement Validation



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Target Validation Logic Flow

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